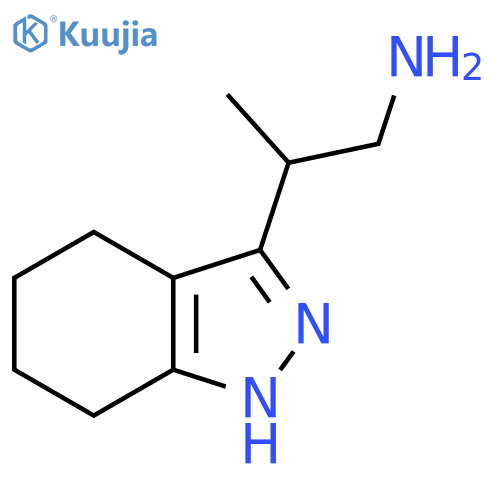

Cas no 1546991-05-2 (2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine)

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine

- 1546991-05-2

- EN300-1780179

-

- インチ: 1S/C10H17N3/c1-7(6-11)10-8-4-2-3-5-9(8)12-13-10/h7H,2-6,11H2,1H3,(H,12,13)

- InChIKey: GJCZRCJZABRPQR-UHFFFAOYSA-N

- ほほえんだ: N1C2CCCCC=2C(C(C)CN)=N1

計算された属性

- せいみつぶんしりょう: 179.142247555g/mol

- どういたいしつりょう: 179.142247555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1780179-0.25g |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine |

1546991-05-2 | 0.25g |

$1300.0 | 2023-09-20 | ||

| Enamine | EN300-1780179-2.5g |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine |

1546991-05-2 | 2.5g |

$2771.0 | 2023-09-20 | ||

| Enamine | EN300-1780179-1g |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine |

1546991-05-2 | 1g |

$1414.0 | 2023-09-20 | ||

| Enamine | EN300-1780179-10g |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine |

1546991-05-2 | 10g |

$6082.0 | 2023-09-20 | ||

| Enamine | EN300-1780179-0.1g |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine |

1546991-05-2 | 0.1g |

$1244.0 | 2023-09-20 | ||

| Enamine | EN300-1780179-0.5g |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine |

1546991-05-2 | 0.5g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1780179-5g |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine |

1546991-05-2 | 5g |

$4102.0 | 2023-09-20 | ||

| Enamine | EN300-1780179-10.0g |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine |

1546991-05-2 | 10g |

$6082.0 | 2023-05-27 | ||

| Enamine | EN300-1780179-5.0g |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine |

1546991-05-2 | 5g |

$4102.0 | 2023-05-27 | ||

| Enamine | EN300-1780179-1.0g |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine |

1546991-05-2 | 1g |

$1414.0 | 2023-05-27 |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amineに関する追加情報

Introduction to 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine (CAS No. 1546991-05-2)

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine (CAS No. 1546991-05-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The chemical structure of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine features a tetrahydroindazole core linked to a propanamine moiety, making it a promising candidate for drug development.

The synthesis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine has been extensively studied in recent years. One of the most common methods involves the reaction of 3-bromo-tetrahydroindazole with propargylamine followed by reduction. This approach yields high purity and good yields, making it suitable for large-scale production. The compound's stability and solubility properties have also been characterized, with reports indicating that it is stable under standard laboratory conditions and has moderate solubility in water and organic solvents.

In terms of biological activity, 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine has shown promising results in various preclinical studies. Research published in the Journal of Medicinal Chemistry highlights its potent anti-inflammatory effects in vitro and in vivo. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. Additionally, it demonstrated significant analgesic activity in rodent models of pain.

The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine is not yet fully understood but is believed to involve multiple pathways. Studies suggest that it may act as a modulator of G protein-coupled receptors (GPCRs), particularly those involved in pain signaling and inflammation. Further research is needed to elucidate the exact molecular targets and signaling pathways involved.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine in human subjects. Preliminary data from phase I trials indicate that the compound is well-tolerated at therapeutic doses with no serious adverse effects reported. These findings are encouraging and support further investigation into its potential as a novel therapeutic agent.

Beyond its therapeutic applications, 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine has also been explored for its use as a research tool. Its unique chemical structure and biological properties make it an ideal candidate for studying the pharmacology of indazoles and their derivatives. Researchers are using this compound to gain insights into the structure-function relationships within this class of molecules and to identify new leads for drug discovery.

In conclusion, 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine (CAS No. 1546991-05-2) represents a promising compound with significant potential in both therapeutic and research applications. Ongoing studies continue to uncover new aspects of its biological activity and mechanisms of action, further solidifying its importance in the field of medicinal chemistry.

1546991-05-2 (2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-amine) 関連製品

- 1936290-96-8(4-cyanooxane-4-sulfonamide)

- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)

- 33282-42-7(4-(bromomethyl)oxetan-2-one)

- 2141167-81-7(2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid)

- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)

- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)

- 865286-52-8(3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 2172066-32-7(4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol)

- 1363405-41-7(2-(1-Aminocyclopentyl)acetonitrile hydrochloride)

- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)